molecular formula C20H16N2O5 B15111234 2-{2-[2-(1,3-Dioxoisoindol-2-YL)ethoxy]ethyl}isoindole-1,3-dione CAS No. 43113-25-3

2-{2-[2-(1,3-Dioxoisoindol-2-YL)ethoxy]ethyl}isoindole-1,3-dione

Cat. No.: B15111234
CAS No.: 43113-25-3
M. Wt: 364.4 g/mol
InChI Key: ZSIOPQIUNGCFLQ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione,2,2’-(oxydi-2,1-ethanediyl)bis- (9CI) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of isoindole and oxydiethanediyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione,2,2’-(oxydi-2,1-ethanediyl)bis- (9CI) typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions, including the condensation of isoindole derivatives with oxydiethanediyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to meet the demand for high-quality material. The process is optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione,2,2’-(oxydi-2,1-ethanediyl)bis- (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

    Major Products:

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione,2,2’-(oxydi-2,1-ethanediyl)bis- (9CI) has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for research and development.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione,2,2’-(oxydi-2,1-ethanediyl)bis- (9CI) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes and responses. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione,2,2’-(oxydi-2,1-ethanediyl)bis- (9CI) can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as phthalimide derivatives and other isoindole-based molecules share structural similarities.

Properties

CAS No.

43113-25-3

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C20H16N2O5/c23-17-13-5-1-2-6-14(13)18(24)21(17)9-11-27-12-10-22-19(25)15-7-3-4-8-16(15)20(22)26/h1-8H,9-12H2

InChI Key

ZSIOPQIUNGCFLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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